Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride
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Overview
Description
Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride is a fluorinated organic compound belonging to the piperidine family This compound is characterized by its chiral centers at the 3rd and 4th carbon atoms, which contribute to its stereochemistry and biological activity
Synthetic Routes and Reaction Conditions:
Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, starting with the appropriate chiral precursors
Hydrochloride Formation: The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid, followed by crystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly at the fluorine atom, can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids and ketones.
Reduction: Fluorinated alcohols and amines.
Substitution: Fluorinated esters and amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate the role of fluorinated compounds in biological systems. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Methyl (3R,4S)-3-chloropiperidine-4-carboxylate;hydrochloride
Methyl (3R,4S)-3-bromopiperidine-4-carboxylate;hydrochloride
Methyl (3R,4S)-3-iodopiperidine-4-carboxylate;hydrochloride
Uniqueness: Methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties compared to its halogenated counterparts. The fluorine atom enhances the compound's stability, reactivity, and potential for forming strong hydrogen bonds, making it a valuable compound in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
methyl (3R,4S)-3-fluoropiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-7(10)5-2-3-9-4-6(5)8;/h5-6,9H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVRHQMFHIRKGB-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC[C@@H]1F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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